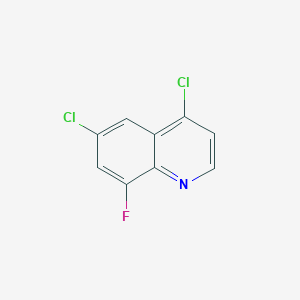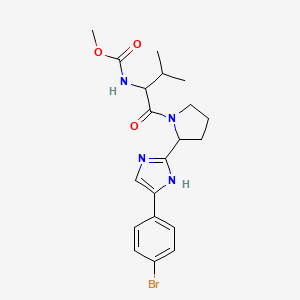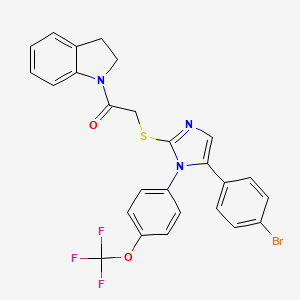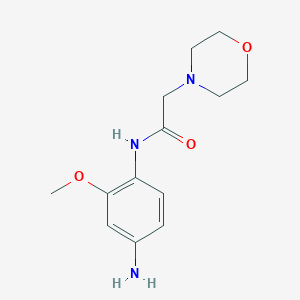
(5-Iodo-2-(trifluoromethyl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Iodo-2-(trifluoromethyl)phenyl)methanol is an organic compound with the molecular formula C8H6F3IO It is a derivative of phenylmethanol, where the phenyl ring is substituted with an iodine atom at the 5-position and a trifluoromethyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Iodo-2-(trifluoromethyl)phenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenylmethanol derivative.
Iodination: The phenyl ring is iodinated at the 5-position using iodine and a suitable oxidizing agent.
Trifluoromethylation: The trifluoromethyl group is introduced at the 2-position using a trifluoromethylating reagent such as trifluoromethyl iodide (CF3I) under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Iodo-2-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (5-Iodo-2-(trifluoromethyl)phenyl)aldehyde or (5-Iodo-2-(trifluoromethyl)phenyl)carboxylic acid.
Reduction: Formation of (5-Iodo-2-(trifluoromethyl)phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Iodo-2-(trifluoromethyl)phenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (5-Iodo-2-(trifluoromethyl)phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Iodo-5-(trifluoromethyl)phenyl)methanol: A positional isomer with similar chemical properties but different reactivity due to the position of the iodine atom.
(2-Fluoro-4-iodo-5-(trifluoromethyl)phenyl)methanol: Another derivative with a fluorine atom, which may exhibit different biological activities.
Uniqueness
(5-Iodo-2-(trifluoromethyl)phenyl)methanol is unique due to the specific positioning of the iodine and trifluoromethyl groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
[5-iodo-2-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c9-8(10,11)7-2-1-6(12)3-5(7)4-13/h1-3,13H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBOOUCFALSAIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
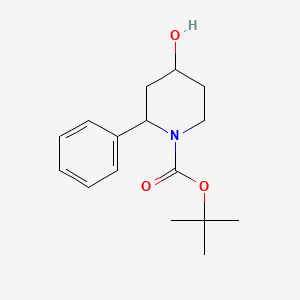
![2-(3-chlorophenoxy)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2560226.png)
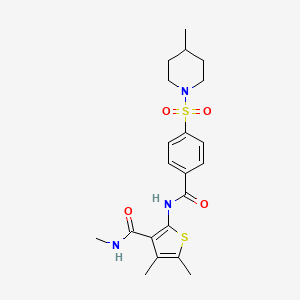
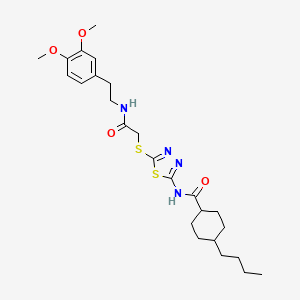
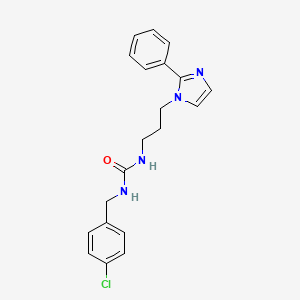
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B2560232.png)
![2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide](/img/structure/B2560233.png)
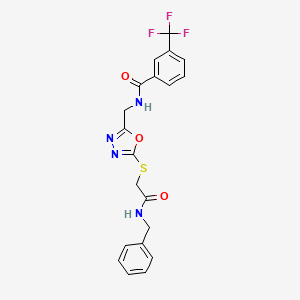
![5-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;trihydrochloride](/img/structure/B2560235.png)
![ethyl 2-[2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2560236.png)
